molecular formula C8H17NO2 B14002538 ethyl N-(2,2-dimethylpropyl)carbamate CAS No. 80874-69-7

ethyl N-(2,2-dimethylpropyl)carbamate

Cat. No.: B14002538
CAS No.: 80874-69-7
M. Wt: 159.23 g/mol
InChI Key: KHDNGQNGPLGYNY-UHFFFAOYSA-N
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Description

Overview of Carbamates as Organic Compounds

Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group derived from carbamic acid. nih.govgoogle.com Their structure is characterized by a carbonyl group flanked by both an oxygen and a nitrogen atom. This arrangement gives them chemical properties that can be considered a hybrid of esters and amides. organic-chemistry.org

Carbamates are formally considered derivatives of carbamic acid (NH₂COOH). nih.govgoogle.com Carbamic acid itself is an unstable compound, readily decomposing into ammonia (B1221849) and carbon dioxide. researchgate.net However, its esters and salts, the carbamates, are often stable and isolable compounds. nih.gov The general structure of a carbamate (B1207046) can be represented as R₂NC(O)OR', where R and R' are organic groups or hydrogen. google.com

Carbamates are broadly classified based on the nature of the organic substituents attached to the nitrogen and oxygen atoms of the carbamate moiety.

Alkyl Carbamates : In this class, the nitrogen atom and/or the oxygen atom are attached to alkyl groups. These can be further subdivided based on the substitution pattern on the nitrogen, such as N-monoalkyl, N,N-dialkyl, or N-unsubstituted carbamates. nih.gov

Aryl Carbamates : This class includes carbamates where at least one aryl group is attached to the nitrogen (N-aryl carbamate) or the oxygen (O-aryl carbamate). researchgate.net The electronic properties of the aryl group can significantly influence the reactivity and stability of the carbamate linkage.

Significance of Carbamate Functionality in Chemical Synthesis

The carbamate group is a cornerstone in modern organic synthesis due to its stability, versatility, and ability to modulate the properties of molecules. organic-chemistry.orgnih.gov This functionality is found in a wide array of commercially important molecules, including pharmaceuticals and agricultural chemicals. organic-chemistry.org

Carbamates serve as crucial intermediates in the synthesis of a variety of organic compounds. organic-chemistry.org They are stable under a range of reaction conditions, yet can be transformed into other functional groups when required. For instance, N-substituted carbamates are potential precursors for the non-phosgene synthesis of isocyanates through thermal decomposition. They are also used in the production of paints and polyurethanes. researchgate.net The ability to vary the substituents on the nitrogen and oxygen atoms allows for fine-tuning of their chemical and physical properties to suit specific synthetic goals. nih.gov

One of the most important applications of the carbamate functionality in chemical synthesis is as a protecting group, particularly for amines. organic-chemistry.orgnih.gov The lone pair of electrons on an amine's nitrogen atom makes it nucleophilic and basic, a reactivity that often needs to be masked during multi-step syntheses. Converting an amine to a carbamate effectively "tames" this reactivity by delocalizing the nitrogen's lone pair into the adjacent carbonyl group. organic-chemistry.org This makes the nitrogen significantly less nucleophilic and basic, allowing other parts of the molecule to be modified without interference from the amino group.

Common carbamate protecting groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), are indispensable in peptide synthesis and other complex organic syntheses. researchgate.net These groups can be selectively removed under specific conditions (acidic, hydrogenolysis, or basic, respectively) without affecting other functional groups in the molecule. Carbamates can also be used to protect alcohols and phenols, enhancing their stability. nih.gov

Specific Focus: Ethyl N-(2,2-dimethylpropyl)carbamate within the Context of Hindered N-Alkyl Carbamates

This compound is an N-substituted alkyl carbamate with the chemical formula C₈H₁₇NO₂. It features an ethyl group attached to the carbamate oxygen and a sterically bulky 2,2-dimethylpropyl group (commonly known as a neopentyl group) attached to the nitrogen.

Chemical Properties of this compound
PropertyValueSource
IUPAC NameThis compound organic-chemistry.org
CAS Number80874-69-7 organic-chemistry.org
Molecular FormulaC₈H₁₇NO₂ organic-chemistry.org
Molecular Weight159.23 g/mol organic-chemistry.org
Canonical SMILESCCOC(=O)NCC(C)(C)C organic-chemistry.org

The presence of the neopentyl group places this compound in the category of sterically hindered N-alkyl carbamates. Steric hindrance refers to the spatial bulk of a group, which can impede chemical reactions at or near the functional group. nih.gov In the case of this compound, the three methyl groups on the carbon adjacent to the nitrogen create a bulky environment around the carbamate linkage.

Research on other hindered carbamates has shown that this steric bulk can have significant effects on the compound's properties. For example, increasing the steric hindrance of the N-alkyl substituent can increase the carbamate's stability towards hydrolysis by plasma esterases. nih.gov This is because the bulky group acts as a shield, making it more difficult for enzymes or chemical reagents to attack the electrophilic carbonyl carbon of the carbamate. nih.govnih.gov Therefore, it can be inferred that this compound would exhibit enhanced stability compared to less hindered analogues like ethyl N-propylcarbamate. This increased stability is a desirable property in applications such as the design of prodrugs, where a controlled rate of hydrolysis is often required. nih.gov

The synthesis of such hindered carbamates can also be challenging due to the lower reactivity of sterically hindered amines. nih.gov However, various methods have been developed to overcome this, including the reaction of the amine with an appropriate chloroformate or the use of three-component coupling reactions involving an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80874-69-7

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl N-(2,2-dimethylpropyl)carbamate

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)9-6-8(2,3)4/h5-6H2,1-4H3,(H,9,10)

InChI Key

KHDNGQNGPLGYNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(C)(C)C

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of N Alkyl Carbamates

Mechanism of Carbamate (B1207046) Formation from Precursors

The synthesis of N-alkyl carbamates can be achieved through several routes, most commonly involving the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine.

A prevalent method for forming N-alkyl carbamates is the reaction between an isocyanate and an alcohol. nih.gov This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This concerted process involves the simultaneous transfer of the alcohol's proton to the isocyanate's nitrogen atom, typically facilitated by other alcohol molecules acting as a proton shuttle, leading directly to the carbamate product without a stable tetrahedral intermediate. kuleuven.benih.gov

Alternatively, carbamates can be synthesized from the reaction of an amine with a chloroformate. nih.gov In this case, the amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. This addition-elimination reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and a final deprotonation step by a base (often another molecule of the amine) yields the N-alkyl carbamate.

Another significant pathway involves the reaction of amines and carbon dioxide to form a carbamate anion, which is then alkylated by an electrophile like an alkyl halide. nih.govnih.gov The initial step is the nucleophilic attack of the amine on the carbon atom of CO2.

The formation of carbamates is highly influenced by catalysts and reaction conditions. Base catalysts, such as tertiary amines (e.g., DABCO) or organotin compounds, are often employed to increase the reaction rate between isocyanates and alcohols. rsc.org These catalysts can activate the alcohol by forming a more nucleophilic alkoxide or activate the isocyanate, making it more susceptible to nucleophilic attack. rsc.org The choice of catalyst can significantly affect the selectivity, especially in reactions where side products like allophanates or isocyanurates can form. rsc.org For instance, certain catalysts may favor the formation of the carbamate, while others might promote further reaction to form these byproducts. rsc.org

In the synthesis from amines and CO2, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the formation of the carbamate anion. nih.govacs.org Reaction conditions such as temperature and pressure also play a crucial role. For example, elevated temperatures can sometimes lead to the formation of undesired byproducts through N-alkylation. nih.gov The solvent can also dramatically impact reactivity. organic-chemistry.org

Reaction Parameter Influence on Carbamate Formation
Catalyst Accelerates reaction rate and influences selectivity (e.g., formation of carbamates vs. allophanates). rsc.org
Base Promotes formation of carbamate anion in reactions involving CO2. nih.govacs.org
Temperature Affects reaction rate and can influence the formation of byproducts. nih.gov
Solvent Can significantly impact the reaction rate and mechanism. organic-chemistry.org

Cleavage and Derivatization Reactions of the Carbamate Group

The carbamate linkage is susceptible to cleavage under various conditions, which is a key aspect of its chemical reactivity.

The hydrolysis of N-alkyl carbamates can proceed through different mechanisms depending on the pH of the solution and the structure of the carbamate. scielo.br Under basic conditions, secondary carbamates that can form a stable anion can undergo an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgresearchgate.net This involves the deprotonation of the nitrogen atom, followed by the elimination of the alkoxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed to an amine and carbon dioxide. rsc.org For tertiary carbamates or secondary carbamates that cannot readily undergo elimination, hydrolysis often proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. scielo.br

Acid-catalyzed hydrolysis is also a significant degradation pathway. clemson.edu For some carbamates, at low pH, the reaction can proceed through a bimolecular attack of water on the N-protonated substrate. scielo.br At moderately acidic pH, a common mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. scielo.brrsc.org

The stability of carbamates towards hydrolysis varies. For example, the half-lives of N-methylcarbamate pesticides like carbaryl, carbofuran, and propoxur (B1679652) have been shown to be dependent on pH and temperature. nih.gov

Transcarbamoylation is a reaction where the carbamoyl (B1232498) group is transferred from one alcohol or amine to another. acs.org This process can be catalyzed by both acids and bases, as well as by certain metal catalysts like tin or zinc compounds. organic-chemistry.orgnih.gov The mechanism can be either associative, involving the direct attack of the incoming nucleophile on the carbamate's carbonyl carbon, or dissociative, proceeding through the formation of an isocyanate intermediate. rsc.org This reaction is particularly useful for synthesizing different carbamates without resorting to the use of hazardous isocyanates. acs.orgnih.gov Mild reaction conditions, often at temperatures below 70°C, can be employed, especially with the use of a soft base. acs.org

Catalyst Type Examples
Metal CatalystsTitanium(IV) isopropoxide, Lanthanum(III) salts, Dibutyltin maleate, Zinc acetate, Bismuth triflate. organic-chemistry.orgnih.gov
Organic/Inorganic Bases1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), Potassium hydroxide (KOH), Sodium hydroxide (NaOH). nih.gov

Carbamates can undergo photolytic cleavage upon exposure to ultraviolet radiation. The primary photochemical event for many carbamates is the cleavage of the carbamate group. dss.go.th For instance, in the photolysis of carbofuran, the initial step is the cleavage of the carbamate group to form carbamic acid and a phenolic product. dss.go.th The carbamic acid is unstable and decomposes into an amine and carbon dioxide. dss.go.th Other photochemical reactions observed in carbamates include the photo-Fries rearrangement. researchgate.net The specific pathway and products of photolytic cleavage depend on the structure of the carbamate and the reaction conditions, such as the solvent.

Directed Metalation and Related Reactions of Carbamate-Substituted Aromatic Systems

Directed ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic systems. The reaction involves the deprotonation of a proton positioned ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. This process generates a stabilized organometallic intermediate which can then react with various electrophiles to yield substituted aromatic products. researchgate.net The aryl O-carbamate (ArOAm) group is recognized as one of the most potent classes of DMGs in DoM chemistry. acs.orgnih.govnih.gov This high directing ability allows for the precise and efficient synthesis of complex aromatic molecules. nih.gov The effectiveness of the O-carbamate group has led to its widespread application in various synthetic strategies, including iterative DoM sequences and cross-coupling reactions. acs.orgnih.gov

The primary role of the O-carbamate functional group in DoM reactions is to act as a coordination site for the organolithium base. uwindsor.ca The Lewis basic carbonyl oxygen of the carbamate complexes with the lithium reagent (e.g., s-butyllithium), positioning the alkyl base in close proximity to one of the adjacent (ortho) protons on the aromatic ring. This chelation facilitates the abstraction of the proton, a process that would otherwise be kinetically and thermodynamically unfavorable. researchgate.netuwindsor.ca

The strength of the O-carbamate as a DMG is such that it often outcompetes other directing groups in competition experiments. uwindsor.ca This directing power is crucial for achieving high regioselectivity in the synthesis of polysubstituted aromatic compounds. The resulting ortho-lithiated intermediate is generally stable at low temperatures, such as -78 °C, allowing for subsequent reaction with an electrophile. uwindsor.ca

Directed Metalation Group (DMG)General StructureRelative Directing Ability
O-Carbamate -OC(O)NR₂Very Strong
Tertiary Amide-C(O)NR₂Strong
Methoxy-OCH₃Moderate
Oxazoline-C₄H₄NOStrong

This table provides a qualitative comparison of the directing ability of the O-carbamate group relative to other common DMGs.

The mechanism of DoM involving an O-carbamate group proceeds through two key steps following the initial complexation of the organolithium reagent.

Deprotonation (Lithiation): After the formation of the initial complex, the rate-determining step is the deprotonation of the ortho-proton by the alkyl base. researchgate.netacs.org This acid-base reaction results in the formation of a new C-Li bond on the aromatic ring, creating an aryllithium intermediate. The stability of this intermediate is critical; for instance, ortho-lithiated diethyl carbamates are stable at -78 °C but can undergo rearrangement at room temperature. uwindsor.ca This rearrangement, known as the anionic ortho-Fries rearrangement, can be a competing reaction pathway if the temperature is not carefully controlled. uwindsor.ca

Electrophilic Quenching: The generated aryllithium species is a potent nucleophile. In the second step, it is "quenched" by the addition of an electrophile (E⁺). This step involves the attack of the carbanion on the electrophile, forming a new carbon-element bond and yielding the desired 1,2-disubstituted aromatic product. researchgate.net A wide variety of electrophiles can be used, including aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides, making this a versatile method for introducing diverse functional groups.

Step 1: Complexation of the organolithium reagent with the carbamate's carbonyl oxygen.

Step 2: Intramolecular deprotonation of the ortho C-H bond.

Step 3: Introduction and reaction with an electrophile to form the final substituted product.

Studies using in situ IR spectroscopy have provided valuable data on these steps, revealing that the deprotonation of carbamates is often faster in ethereal solvents due to the nature of the complexes formed with the alkyllithium reagent. acs.org

Influence of Steric Hindrance (e.g., from 2,2-dimethylpropyl group) on Reaction Kinetics and Selectivity

Steric hindrance plays a critical role in determining the kinetics and selectivity of chemical reactions, and this is particularly true in the context of DoM. The size of the substituents on the carbamate's nitrogen atom, such as the bulky 2,2-dimethylpropyl (neopentyl) group in ethyl N-(2,2-dimethylpropyl)carbamate, can significantly influence the reaction's course.

The presence of a sterically demanding group like the 2,2-dimethylpropyl group can affect the reaction in several ways:

Reaction Kinetics: Increased steric bulk near the reaction center can slow down the rate of deprotonation. acs.org The bulky group may hinder the optimal orientation of the carbamate and the organolithium base in the pre-lithiation complex, raising the activation energy of the deprotonation step. researchgate.netpsu.edu Research has shown that the sensitivity of the deprotonation step to steric hindrance can be "switched-on" when moving to bulkier substrates. acs.org

Selectivity: When multiple reaction pathways are possible, steric hindrance can dictate the selectivity by favoring the pathway with the least sterically hindered transition state. researchgate.net In the context of DoM, if the two ortho positions are not equivalent, a bulky N-alkyl group could influence which proton is preferentially abstracted. Furthermore, the steric bulk can affect the approach of the electrophile during the quenching step, potentially influencing the stereoselectivity of the final product.

N-Substituent on CarbamateRelative SizePotential Effect on Deprotonation Rate
-CH₃ (Methyl)SmallFast
-CH₂CH₃ (Ethyl)ModerateModerate
-CH(CH₃)₂ (Isopropyl)LargeSlow
-CH₂C(CH₃)₃ (2,2-dimethylpropyl) Very Large Very Slow

This interactive table illustrates the general trend of how increasing steric bulk on the nitrogen substituent is expected to decrease the rate of the ortho-lithiation reaction.

Advanced Analytical Chemistry Techniques for Carbamate Characterization and Analysis

Spectroscopic Methods for Elucidating Molecular Structure

Spectroscopic techniques are indispensable for probing the atomic and molecular properties of ethyl N-(2,2-dimethylpropyl)carbamate, offering non-destructive ways to understand its structure in both solid and solution states.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, the technique's application to related carbamates, such as fenoxycarb, demonstrates its power. ul.ie

Should a suitable crystal of this compound be grown, X-ray diffraction analysis would yield a wealth of structural information. This includes:

Bond Lengths and Angles: Precise measurement of the distances between atoms (e.g., C=O, C-N, C-O) and the angles between bonds, confirming the carbamate (B1207046) geometry.

Conformation: The exact spatial orientation of the ethyl and 2,2-dimethylpropyl (neopentyl) groups relative to the planar carbamate core.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., N-H···O=C interactions between molecules), van der Waals forces, and other non-covalent interactions that dictate the crystal packing. mdpi.com

This data is crucial for understanding the compound's physical properties and for computational modeling studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational data for structural verification.

Expected ¹H and ¹³C NMR Chemical Shifts

Group ¹H Signal Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
-CH₂- (Ethyl) Quartet ~4.1 ~61
-CH₃ (Ethyl) Triplet ~1.2 ~15
-N-CH₂- Triplet or Doublet ~3.0 ~50
-C(CH₃)₃ Singlet ~0.9 ~27
-C(CH₃)₃ - - ~32

Advanced two-dimensional (2D) NMR techniques offer deeper insights into the molecule's connectivity and spatial arrangement. ipb.ptresearchgate.net

  • COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the ethyl group (-CH₂-CH₃) and showing the coupling between the N-H proton and the adjacent -CH₂- group of the neopentyl substituent.
  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): A powerful tool for studying solution-state conformation, NOESY identifies protons that are close in space, even if they are not directly bonded. For this molecule, it could reveal the preferred orientation of the bulky 2,2-dimethylpropyl group relative to the carbamate backbone.
  • These advanced methods are critical for understanding the molecule's dynamic behavior and conformational preferences in different solvent environments. youtube.com

    Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. uh.educardiff.ac.uk These methods are highly effective for identifying key functional groups within this compound. IR and Raman are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman is more sensitive to non-polar, homo-nuclear bonds. acs.org

    Key vibrational modes for this carbamate include:

    N-H Stretching: A distinct band typically appears in the region of 3300-3500 cm⁻¹ in the IR spectrum.

    C-H Stretching: Multiple bands from the alkyl groups are expected between 2850 and 3000 cm⁻¹.

    C=O Stretching: A very strong and characteristic absorption in the IR spectrum, typically found around 1680-1720 cm⁻¹, is indicative of the carbonyl group in the carbamate moiety. nih.gov

    C-N and C-O Stretching: These vibrations contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹) and are crucial for confirming the carbamate structure. mdpi.com

    Expected Vibrational Frequencies for this compound

    Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
    N-H Stretch IR ~3350 Medium-Strong
    C-H Stretch (Alkyl) IR, Raman 2850-3000 Strong
    C=O Stretch IR ~1700 Very Strong
    N-H Bend IR ~1520 Medium
    C-O Stretch IR 1250-1300 Strong

    Analysis of these spectra provides rapid confirmation of the compound's functional groups and can also be sensitive to conformational changes that affect bond strengths and vibrational frequencies. spectrabase.com

    Chromatographic and Mass Spectrometric Techniques for Separation and Identification

    Chromatography coupled with mass spectrometry is the gold standard for separating compounds from complex mixtures and providing definitive identification based on mass-to-charge ratio and fragmentation patterns.

    Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many carbamates are thermally labile, leading to potential degradation in the hot GC injector, methods using programmable temperature injectors can mitigate this issue. nih.govproquest.com For this compound, GC-MS analysis would provide a specific retention time and a characteristic mass spectrum.

    Upon electron ionization (EI), the molecule would fragment in a predictable manner, aiding in its identification. The exact mass of the molecular ion is 159.1259 g/mol . spectrabase.com

    Predicted Mass Spectral Fragmentation

    m/z Identity of Fragment Fragmentation Pathway
    159 [M]⁺ Molecular Ion
    144 [M - CH₃]⁺ Loss of a methyl group (alpha-cleavage)
    102 [M - C₄H₉]⁺ Loss of the tert-butyl group
    88 [C₄H₁₀N]⁺ Cleavage at the carbamate bond
    74 [C₂H₅OC=O]⁺ Cleavage at the N-C bond

    GC-MS is particularly useful for quantitative analysis and for confirming the identity of the compound in various sample matrices. nih.gov

    Liquid chromatography-mass spectrometry (LC-MS) is often the preferred method for analyzing carbamates, as it avoids the high temperatures associated with GC, thus preventing thermal degradation. taylorfrancis.comsepscience.comnih.gov This technique is highly sensitive and suitable for a wide range of polarities.

    For this compound, a typical LC-MS method would involve:

    Separation: Using a reverse-phase column (e.g., C18) to separate the analyte from other components in a sample.

    Ionization: Employing electrospray ionization (ESI) in positive mode to generate the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 160.1.

    Detection: The mass spectrometer detects this parent ion.

    For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is used. shimadzu.comhpst.cz In this mode, the parent ion (m/z 160.1) is isolated and then fragmented to produce specific product ions. Monitoring these specific parent-to-product ion transitions (Selected Reaction Monitoring, SRM) allows for highly accurate quantification even in complex matrices. scielo.brmdpi.com

    Potential SRM Transitions for LC-MS/MS Analysis

    Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Corresponding Neutral Loss
    160.1 116.1 Carbon Dioxide (CO₂)
    160.1 88.1 Ethene (C₂H₄) and Carbon Dioxide (CO₂)

    This LC-MS/MS approach provides exceptional specificity and is the standard for trace-level analysis of many carbamates in environmental and biological samples. tamu.edu

    Derivatization Strategies for Enhanced Detection (e.g., pre-column derivatization for specific analyses)

    Pre-column derivatization is a critical strategy in analytical chemistry for enhancing the sensitivity and selectivity of carbamate analysis, particularly for techniques like High-Performance Liquid Chromatography (HPLC). This process involves chemically modifying the analyte before its introduction into the chromatographic system. For carbamates such as this compound, which may lack a strong chromophore or fluorophore, derivatization is often essential for achieving low detection limits. The primary goal is to attach a molecule (a derivatizing agent) to the carbamate that has strong ultraviolet (UV) absorbance or fluorescence properties. springernature.comcreative-proteomics.comspringernature.com

    Several reagents are employed for the derivatization of compounds containing amino or carbamate functionalities. These reactions typically target the N-H group within the carbamate structure.

    Common Derivatization Reagents for Carbamates:

    6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a well-established derivatizing agent that reacts with primary and secondary amines to form highly stable, fluorescent derivatives. springernature.comcreative-proteomics.comepa.gov This reagent is known for its rapid reaction and the high quantum efficiency of its derivatives, allowing for sensitive detection. creative-proteomics.com The reaction with this compound would yield a fluorescent derivative detectable at picomole levels.

    Succinimido α-Naphthylcarbamate: This activated carbamate reagent facilitates rapid pre-column derivatization, often completing within a minute at room temperature. smolecule.com The resulting naphthylcarbamyl derivatives exhibit strong fluorescence, with typical excitation and emission wavelengths that allow for sub-picomole detection capabilities. smolecule.com

    Dansyl Chloride: As a derivatizing reagent, dansyl chloride offers the advantages of simple procedures and the formation of derivatives with strong fluorescence and UV absorption. creative-proteomics.com While its reaction kinetics can be slow, it is widely used in the analysis of amino acids and could be adapted for carbamates. creative-proteomics.com

    Silylation Reagents (e.g., bis-(trimethylsilyl)trifluoroacetamide - BSTFA): Primarily used for gas chromatography, silylation increases the volatility and thermal stability of the analyte. For ethyl carbamate, derivatization with BSTFA has been successfully used, followed by GC-MS analysis. nih.gov This approach could be applicable to this compound to improve its chromatographic behavior and detection.

    The choice of derivatization strategy depends on the analytical technique being used (HPLC or GC), the desired sensitivity, and the matrix of the sample.

    Table 1: Pre-Column Derivatization Protocols for Carbamate Analysis

    Derivatizing AgentReaction PrincipleTypical Reaction ConditionsDetection MethodReference
    6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)Forms stable, fluorescent derivatives with the carbamate's N-H group.Rapid reaction at room temperature.Fluorescence or UV Detection. springernature.comcreative-proteomics.com
    Succinimido α-NaphthylcarbamateRapid formation of highly fluorescent naphthylcarbamyl derivatives.~1 minute at ambient temperature.Fluorimetric Detection (Excitation: ~290 nm, Emission: ~370 nm). smolecule.com
    bis-(trimethylsilyl)trifluoroacetamide (BSTFA)Silylation of the N-H group to increase volatility for GC analysis.80°C for 30 minutes.Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

    Hyphenated Analytical Techniques and Emerging Methodologies

    Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the definitive identification and quantification of compounds in complex mixtures. saspublishers.comijnrd.orgnih.govchemijournal.com For the analysis of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and specificity. saspublishers.comlongdom.org

    Gas Chromatography-Mass Spectrometry (GC-MS):

    GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. chemijournal.com It is a reference method for the analysis of ethyl carbamate in various matrices, including alcoholic beverages. oiv.intnih.govresearchgate.net For the analysis of this compound, the compound would first be separated from the sample matrix on a capillary GC column based on its boiling point and polarity. Following separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis. oiv.int

    Liquid Chromatography-Mass Spectrometry (LC-MS):

    LC-MS is a versatile technique that combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. longdom.org This technique is particularly advantageous for compounds that are not sufficiently volatile or thermally stable for GC analysis. In LC-MS, the carbamate is first separated on a reversed-phase HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. The ions are then analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and to achieve very low detection limits through techniques like Selected Reaction Monitoring (SRM). nih.gov

    Emerging Methodologies:

    While GC-MS and LC-MS are well-established, research continues into new methods for carbamate analysis. These include advancements in sample preparation, the development of novel derivatization reagents, and the use of high-resolution mass spectrometry (HRMS) for untargeted screening and identification of related compounds. nih.govnih.gov

    Table 2: Exemplary GC-MS Parameters for Carbamate Analysis (Adapted for this compound)

    ParameterConditionReference
    GC Column30m x 0.25 mm ID, 0.25 µm film thickness (e.g., Carbowax 20M type) oiv.int
    Injector Temperature180°C oiv.int
    Carrier GasHelium at 1 mL/min oiv.int
    Oven Temperature ProgramInitial 40°C, ramp to 150°C, then to 220°C oiv.int
    MS Interface Temperature220°C oiv.int
    Ionization ModeElectron Ionization (EI)
    Acquisition ModeSelected Ion Monitoring (SIM) oiv.int

    Theoretical and Computational Studies of Ethyl N 2,2 Dimethylpropyl Carbamate and Carbamate Systems

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. rsdjournal.orgnwo.nl For carbamate (B1207046) systems, these calculations can predict structure, properties, and reactivity with high accuracy.

    Density Functional Theory (DFT) has become a standard method for studying the electronic structure of carbamates due to its balance of computational cost and accuracy. nih.gov DFT studies have revealed that the carbamate functional group's geometry is relatively planar, a characteristic attributed to the delocalization of π-electrons across the O=C-N backbone. nih.gov This rigidity, when compared to amino acid building blocks, is a key feature influencing the structure of carbamate-based polymers. acs.orgchemrxiv.org

    DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize molecular geometries and analyze vibrational modes. nih.govnih.gov Such studies are crucial for understanding the structural information of carbamate compounds. nih.gov The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO), have been calculated for various carbamates. nih.gov Research has demonstrated linear relationships between these calculated HOMO energies and experimentally determined redox potentials from cyclic voltammetry, showcasing the predictive power of DFT in assessing the reactivity of these compounds. nih.gov

    Computational analyses of charge distribution are also vital. For instance, in palladium-catalyzed carbamate synthesis, the partial charge distribution on the nitrogen atom, as calculated by computational methods, plays a significant role in modulating the C–N bond strength and promoting amine reactivity. mdpi.com

    Table 1: Parameters Used in DFT Studies of Carbamate Systems
    Study FocusFunctionalBasis SetKey FindingsReference
    Redox PotentialsB3LYP6-31G(d), 6-31G(d,p), 6-311++G(2df,2p)Linear relationship between calculated HOMO energy and anodic peak potentials. nih.gov
    Molecular Structure & VibrationB3LYP6-31G(d,p)Assigned vibrational peaks and identified characteristic peaks for carbamates. nih.gov
    Tautomerization MechanismsM06-2X, B3LYP6-31G(d,p)Estimated thermo-kinetic features and barrier heights for tautomerization. nih.gov
    Catalytic Synthesis PathwayB3LYPNot SpecifiedConfirmed catalyst is required; elucidated multi-step reaction pathway. mdpi.comnih.gov

    Computational chemistry is invaluable for exploring reaction mechanisms at a molecular level, including the formation and degradation of carbamates. researchgate.net DFT calculations are frequently used to map potential energy surfaces, identify intermediates, and characterize the transition states of these reactions. researchgate.net

    A significant area of study has been the mechanism of carbamate formation from the reaction of CO2 with amines. researchgate.net Computational studies have investigated the viability of different proposed pathways, such as the two-step zwitterion mechanism and the single-step termolecular mechanism. researchgate.net Ab initio calculations have suggested that a single-step, third-order reaction is the most likely pathway for the formation of carbamate from CO2 and alkanolamines, indicating that a zwitterion intermediate with a significant lifetime is unlikely. researchgate.net

    In the context of organometallic catalysis, quantum chemical calculations have been used to investigate complex reaction cycles. For example, the key step of a Pd-N to Pd-O rearrangement in a model catalytic cycle for carbamate synthesis was studied using static DFT calculations and ab initio molecular dynamics. nih.gov These calculations determined that the rearrangement has a sufficiently low energy barrier to be accessible under ambient reaction conditions. nih.gov Similarly, the pathway for the Pd(PPh3)4-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate was elucidated using DFT, confirming the catalyst's role in stabilizing intermediates and reducing activation barriers. mdpi.comnih.gov

    Molecular Dynamics and Conformational Analysis

    Understanding the three-dimensional structure and flexibility of carbamates is essential for designing functional materials like sequence-defined polymers. nih.govacs.org Molecular dynamics (MD) simulations and conformational search methods are employed to explore the potential energy surface and identify stable conformations. nih.govacs.org

    These studies have shown that, unlike peptides which predominantly adopt trans configurations, carbamates can have energetically stable cis configurations. nih.govchemrxiv.org This stability may be supported by the delocalization of π-electrons along the backbone. nih.gov The conformational landscape of carbamate monomers has been thoroughly explored using tools that employ force fields like OPLS-2005 and solvation models such as the Generalized-Born/Surface-Area (GB/SA) model to simulate the molecular environment. nih.govacs.org Furthermore, the predominant conformation of sterically hindered carbamates has been determined using a combination of NMR spectroscopy and DFT calculations, highlighting the synergy between experimental and computational approaches. nih.gov

    Prediction of Spectroscopic Parameters and Correlation with Experimental Data

    A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate theoretical models and interpret complex spectra. nih.govacs.orgchemrxiv.org For carbamate systems, researchers combine DFT calculations with infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy to gain a deep understanding of their conformational landscape. nih.govacs.orgchemrxiv.org

    The process typically involves generating a set of possible conformations through computational searches, optimizing their geometries with DFT, and then simulating their respective IR, VCD, and NMR spectra. nih.govacs.orgchemrxiv.org By comparing these simulated spectra to those obtained experimentally, researchers can validate the accuracy of the computed conformations and analyze their structural characteristics in detail. nih.govacs.orgchemrxiv.org For example, VCD spectra have been shown to be particularly sensitive to conformational variations in carbamates. chemrxiv.org This integrated approach has proven powerful for establishing a fundamental understanding of carbamate structure. nih.govacs.org

    Computational Carbon Chemistry Approaches to Carbamate-Related Systems

    Computational Carbon Chemistry (CCC) is a field that combines theoretical and computational methods with machine learning to explore and design functional organic and hybrid materials. h-its.orggrynova-ccc.org This approach is particularly relevant to carbamate systems, given their role as building blocks for advanced materials. nih.gov

    Sequence-defined polycarbamates, also known as polyurethanes, are a promising structural platform for creating materials with sophisticated functionalities, such as for data storage or molecular transport. acs.orgchemrxiv.org The precise control over the monomer sequence allows for fine-tuning of the material's properties. acs.org The CCC approach can be used to explore the vast chemical space of these polymers rationally and efficiently, uncovering new structure-property relationships and designing novel materials. grynova-ccc.org By building databases and developing multiscale modeling workflows, researchers in this field aim to predict the properties of carbamate-based polymers and guide their synthesis for applications in areas like sustainable catalysis and molecular sensing. grynova-ccc.org

    Advanced Applications in Organic Synthesis and Materials Chemistry

    Carbamates as Precursors for Diverse Organic Transformations

    The carbamate (B1207046) functional group is a robust and versatile precursor in a variety of organic transformations. Its stability, a result of resonance between the amide and carboxyl groups, allows it to be carried through multi-step syntheses, while its inherent reactivity can be harnessed for subsequent chemical modifications. nih.gov

    One of the most fundamental applications of carbamates in organic synthesis is as a protecting group for amines. nih.gov The carbamate moiety masks the nucleophilicity of the amine, allowing other parts of the molecule to undergo reaction selectively. The amine can then be regenerated through a deprotection step. The cleavage of the carbamate C-N bond in a compound like ethyl N-(2,2-dimethylpropyl)carbamate would yield the corresponding primary amine, neopentylamine (B1198066) (2,2-dimethylpropan-1-amine).

    Several methods have been developed for the deprotection of carbamates under mild conditions, which is crucial for substrates with sensitive functionalities. organic-chemistry.org These methods offer alternatives to harsh acidic, basic, or standard hydrogenolysis conditions. organic-chemistry.orgorganic-chemistry.org

    Table 1: Selected Reagents for Carbamate Deprotection

    Reagent/System Conditions Target Carbamates Reference
    Tetrabutylammonium fluoride (B91410) (TBAF) THF, reflux t-Bu, Me, Et, Alloc, Z, Phenyl organic-chemistry.orglookchem.com
    2-Mercaptoethanol (B42355) / K₃PO₄ N,N-dimethylacetamide (DMAc), 75 °C Cbz, Alloc, Methyl organic-chemistry.orgorganic-chemistry.org

    The choice of deprotection agent can be tailored based on the specific carbamate and the presence of other functional groups in the molecule, allowing for selective cleavage. lookchem.com For instance, tetra-n-butylammonium fluoride (Bu4NF) has been shown to cleave a range of aliphatic and aromatic carbamates, with reactivity depending on the carbamate type and reaction temperature. lookchem.com Similarly, a nucleophilic protocol using 2-mercaptoethanol provides a mild alternative for deprotecting Cbz, Alloc, and methyl carbamates. organic-chemistry.org

    Beyond their role as protecting groups, carbamates can be directly transformed into other functional groups and heterocyclic systems. This capability expands their utility as synthetic intermediates. For example, O-substituted carbamates can undergo condensation with 2,5-dimethoxytetrahydrofuran (B146720) to produce N-alkoxycarbonyl pyrroles in good yields. organic-chemistry.org This transformation provides a direct route to N-protected pyrroles, which are important building blocks in medicinal and materials chemistry. organic-chemistry.org The N-alkoxycarbonyl protection offers a different reactivity profile compared to more traditional N-sulfonyl groups, demonstrating the versatility of the carbamate precursor. organic-chemistry.org

    Role in Complex Molecule Synthesis (e.g., chiral intermediates, scaffolds)

    The carbamate group is a key feature in the synthesis of complex molecules, where control of stereochemistry is paramount. While this compound itself is not chiral, the carbamate functionality is integral to many stereoselective synthetic strategies.

    Chiral carbamates are widely employed as efficient organocatalysts and directing groups in asymmetric synthesis. doi.org The defined stereochemistry of the carbamate can influence the stereochemical outcome of a reaction, leading to the formation of chiral products with high enantiomeric or diastereomeric purity.

    One notable application is the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates. nih.govnih.gov In this process, deprotonation of a chiral 2-alkenyl oxazolidine carbamate with sec-butyllithium (B1581126) generates a lithium salt that rearranges upon warming to provide α-hydroxy amides with excellent diastereoselectivity. nih.govnih.gov The stereoelectronic effect of the chiral oxazolidine ring and the carbamate's carbonyl group directs the asymmetric deprotonation, controlling the stereochemical outcome of the rearrangement. nih.gov

    Another powerful strategy involves the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines. rsc.orgrsc.org This method provides direct access to a range of axially chiral carbamates with high yields and enantioselectivities under mild conditions. rsc.orgrsc.org These chiral carbamate products can then serve as versatile intermediates for the synthesis of other useful chiral biaryl compounds. rsc.org

    Table 2: Examples of Stereoselective Syntheses Involving Carbamates

    Synthetic Pathway Carbamate Role Product Type Key Features Reference(s)
    Asymmetric 1,2-Carbamoyl Rearrangement Chiral directing group α-Hydroxy amides Excellent diastereoselectivity; rearrangement of lithiated intermediates. nih.govnih.gov
    Copper-Catalyzed Asymmetric Ring-Opening Formation of chiral product Axially chiral carbamates High enantioselectivity; utilizes CO₂ as a C1 source. rsc.orgrsc.org

    Furthermore, novel bifunctional organocatalysts combining L-prolinol with an isocyanate to form a chiral carbamate have proven highly effective in asymmetric Michael additions of ketones to nitroolefins. doi.org These catalysts can afford the corresponding Michael adducts in high yields with excellent enantio- and diastereoselectivity without the need for additives. doi.org

    Applications in Polymer Chemistry (as monomer units or intermediates for polyurethane synthesis)

    Carbamates, including simple alkyl carbamates, are fundamental to the field of polymer chemistry, particularly in the synthesis of polyurethanes. Ethyl carbamate itself can serve as a monomer for the production of poly(ethyl carbamate), a type of polyurethane resin. chemblink.com The polymerization process links the ethyl carbamate monomer units to form a polymer chain with carbamate linkages in the backbone. chemblink.com These linkages contribute to the material's properties, such as flexibility, chemical resistance, and thermal stability, through hydrogen bonding. chemblink.com

    In addition to direct polymerization, carbamates are crucial intermediates in non-isocyanate routes to polyurethanes, which are considered more environmentally benign alternatives to traditional methods. kit-technology.de For instance, the polycondensation of fatty acid-derived dimethyl dicarbamates with diols, catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), is an efficient strategy for producing renewable polyurethanes. kit-technology.de This approach avoids the use of toxic isocyanates and can yield polymers with high molecular weights and favorable thermal properties. kit-technology.de

    Coordination Chemistry of Carbamate Ligands or Related Amines

    The carbamate anion (R₂NCO₂⁻) is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. nih.govmdpi.com The two oxygen atoms allow carbamates to act as effective O-donors, particularly for 'hard' oxophilic metal centers. nih.govmdpi.com The coordination of metal ions to a carbamate ligand can also trigger subsequent reactions, such as hydrolysis. rsc.org

    The most common coordination modes include monodentate, where one oxygen atom binds to the metal, and chelating, where both oxygen atoms bind to the same metal center. nih.gov Carbamates can also act as bridging ligands between two or more metal centers. nih.gov

    Table 3: Common Coordination Modes of Carbamato Ligands

    Coordination Mode Description
    Monodentate Ligand binds to a single metal center through one oxygen atom.
    Chelating Ligand binds to a single metal center through both oxygen atoms, forming a chelate ring.

    Furthermore, the amine derived from the deprotection of this compound, neopentylamine, can itself act as a ligand in coordination complexes. Simple primary amines and more complex polyamines containing pyridyl or other donor groups are widely used to synthesize metal complexes with applications in catalysis and materials science. researchgate.netresearchgate.net For example, tetradentate tripodal ligands incorporating an aminoethyl backbone have been used to synthesize iron(II)/(III) and cobalt(II)/(III) complexes that show reactivity towards dioxygen, suggesting potential applications in selective oxidation reactions. researchgate.net

    Future Research Directions and Emerging Opportunities

    Development of Highly Efficient and Sustainable Synthetic Routes for N-Alkyl Carbamates

    A primary focus of future research is the development of environmentally friendly synthetic methodologies for N-alkyl carbamates, moving away from hazardous reagents like phosgene (B1210022). mdpi.comrsc.org The use of carbon dioxide (CO2) as an abundant, non-toxic, and economical C1 feedstock is a key strategy. nih.govresearchgate.netnih.gov Research is directed towards optimizing catalytic systems that can facilitate the three-component coupling of amines, CO2, and alcohols or alkyl halides under mild conditions. nih.govrsc.orgorganic-chemistry.org

    Another sustainable approach involves using urea (B33335) as a carbonyl source, which can react with amines and alcohols over heterogeneous catalysts to produce N-substituted carbamates with high yields. rsc.org The development of reusable and robust catalysts, such as the TiO2–Cr2O3/SiO2 system, is central to making these processes economically viable and scalable. mdpi.comrsc.org These phosgene-free routes are not only safer but also align with the principles of green chemistry by improving atom economy and reducing toxic waste. ionike.com

    Future work will likely concentrate on expanding the substrate scope of these green methods, improving catalyst efficiency and turnover numbers, and integrating flow chemistry techniques to enable continuous and scalable production of N-alkyl carbamates.

    nih.govnih.govorganic-chemistry.org
    Synthetic RouteCarbonyl SourceKey Reagents/CatalystsAdvantagesReference
    Three-Component CouplingCarbon Dioxide (CO2)Cesium carbonate, TBAI; Zinc acetate/phenanthrolineUtilizes a renewable C1 source; avoids toxic phosgene; often proceeds under mild conditions.
    Urea-based SynthesisUreaTiO2–Cr2O3/SiO2; Ni-promoted Fe3O4Phosgene-free; uses an inexpensive and readily available carbonyl source; catalysts can be heterogeneous and reusable.

    Exploration of Novel Reactivity and Chemical Transformations of the N-(2,2-dimethylpropyl)carbamate Moiety

    The carbamate (B1207046) functional group is known for its stability and its role as a protecting group for amines in organic synthesis. nih.govacs.org However, there is significant potential for discovering novel chemical transformations. The N-(2,2-dimethylpropyl)carbamate moiety, featuring a bulky neopentyl group, offers unique steric properties that could be exploited in stereoselective reactions. This steric hindrance could influence the conformational preferences of the molecule, potentially acting as a directing group to control the outcome of reactions at nearby positions.

    Future research could explore transformations such as intramolecular cyclizations, rearrangements, and C-H activation reactions directed by the carbamate group. For instance, a recently developed method for synthesizing N-alkyl-3,1-benzoxazin-2-ones involves a one-step alkylation/alkoxy rearrangement of a carbamate-protected anthranil (B1196931) aldehyde, demonstrating the potential for complex transformations. rsc.org Investigating the reactivity of the N-(2,2-dimethylpropyl)carbamate group under various catalytic conditions (e.g., photoredox, transition-metal catalysis) could unveil unprecedented chemical pathways and provide access to novel molecular architectures.

    Deeper Mechanistic Understanding Through Advanced Experimental and Computational Techniques

    A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced experimental and computational techniques is an emerging opportunity to gain deeper insights into the chemistry of carbamates.

    Computational chemistry , particularly Density Functional Theory (DFT), has become a powerful tool for investigating the structures of reaction intermediates, mapping potential energy surfaces, and elucidating reaction pathways. nih.govnih.gov Studies have used computational methods to understand the aggregation states of lithium carbamate intermediates and how solvents influence their structure and reactivity. longdom.orgcuny.edu Such calculations can predict stereochemical outcomes and identify rate-determining steps, providing valuable guidance for experimental design. nih.gov

    Advanced spectroscopic techniques also play a vital role. The combination of experimental methods like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with DFT calculations can provide a comprehensive picture of the conformational landscape of carbamate monomers. nih.gov In-situ reaction monitoring using techniques like IR or NMR spectroscopy can help identify transient intermediates and provide kinetic data to build a complete mechanistic picture.

    nih.govnih.govmdpi.com
    TechniqueApplication in Carbamate ResearchKey Insights GainedReference
    Density Functional Theory (DFT)Modeling reaction pathways, transition states, and intermediate structures.Understanding stereoselectivity, reaction kinetics, and the role of catalysts.
    Quantum Chemistry CalculationsInvestigating aggregation states and the influence of solvents on reactive intermediates.Elucidation of lithium carbamate monomer/aggregate structures in different ethereal solvents.

    Design and Synthesis of N-Alkyl Carbamate-Based Chemical Probes and Tools for Chemical Biology (excluding direct biological activity/efficacy)

    Beyond their role in therapeutics, N-alkyl carbamates are valuable as tools in chemical biology and organic synthesis. Their inherent chemical stability makes them excellent protecting groups for amines during complex multi-step syntheses. nih.gov The N-(2,2-dimethylpropyl)carbamate group, in particular, could offer specific advantages in terms of stability or cleavage conditions due to its steric bulk.

    An emerging area is the use of the carbamate moiety as a stable linker in the design of chemical probes. researchgate.net These probes are molecules designed to study biological systems, and the linker's properties are critical for its function. Future research can focus on designing carbamate linkers with tailored properties, such as specific cleavage sites for controlled release of a cargo molecule or the incorporation of handles for further functionalization. For example, carbamate-containing products with terminal alkyne groups (like propargyl groups) can be synthesized, providing a chemical handle for "click" chemistry reactions to attach fluorescent dyes or other reporter tags. rsc.org

    Integration of Machine Learning and AI in Carbamate Chemistry Research

    The intersection of artificial intelligence (AI) and chemistry is creating powerful new opportunities to accelerate the pace of discovery. researchgate.net Machine learning (ML) models can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal synthetic routes, and even discover novel transformations. nih.govyoutube.com

    For carbamate chemistry, AI could be applied in several ways:

    Synthesis Planning: Retrosynthesis algorithms can propose efficient, sustainable synthetic pathways to target carbamate molecules, including ethyl N-(2,2-dimethylpropyl)carbamate, potentially identifying routes that a human chemist might overlook. nih.gov

    Reaction Optimization: ML models can predict reaction yields and selectivity under different conditions (e.g., catalyst, solvent, temperature), enabling rapid optimization with fewer experiments. arxiv.org Large language models (LLMs) specifically fine-tuned for chemistry, such as Chemma, can even assist in designing and optimizing experiments in an active learning framework. arxiv.org

    Discovery of Novel Materials: AI algorithms can screen virtual libraries of potential carbamate structures to predict their properties, guiding the synthesis of new functional molecules or polymers. nih.govnorthwestern.edu

    The integration of these computational tools with automated synthesis platforms presents a long-term opportunity for the autonomous discovery and optimization of carbamate synthesis and applications. arxiv.org

    Q & A

    Basic Research Questions

    Q. What safety protocols are critical when handling ethyl N-(2,2-dimethylpropyl)carbamate in laboratory settings?

    • Methodological Answer : Follow occupational exposure controls and personal protective equipment (PPE) guidelines for carbamates. Use face shields, safety glasses (EN 166 or NIOSH-certified), and chemically resistant gloves. Implement engineering controls (e.g., fume hoods) and adhere to disposal regulations for contaminated waste . In case of exposure, immediate first aid includes rinsing eyes with water for ≥15 minutes and consulting a physician.

    Q. How can researchers confirm the purity and identity of this compound post-synthesis?

    • Methodological Answer : Use a combination of analytical techniques:

    • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra to reference data for carbamate derivatives (e.g., ethyl (1R,2R)-N-{2-{4-[(2-hydroxycyclohexyl)methyl]phenoxy}ethyl}carbamate, as analyzed via FAB-MS and IR) .
    • Chromatography : Employ HPLC or GC-MS to assess purity, referencing retention times against standards.
    • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., Exact Mass: 224.1273 for analogous tert-butyl carbamates) .

    Q. What are the recommended storage conditions to maintain the stability of this compound?

    • Methodological Answer : Store in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong oxidizers). Stability testing under controlled lab conditions (e.g., thermal gravimetric analysis) is advised to determine decomposition thresholds .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve the stereochemical configuration of this compound derivatives?

    • Methodological Answer : Use SHELXTL or SHELXL for structure refinement. For small-molecule crystals, collect high-resolution diffraction data (e.g., synchrotron sources) and refine against twinned data if necessary. Validate with R-factor convergence (<5%) and electron density maps .

    Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

    • Methodological Answer : Cross-validate using complementary techniques:

    • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian or ORCA software).
    • Isotopic Labeling : Resolve ambiguous splitting patterns via 15^{15}N or 2^{2}H labeling .
    • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange .

    Q. How can computational chemistry predict the reactivity of this compound in novel syntheses?

    • Methodological Answer : Perform quantum mechanical calculations (e.g., DFT at B3LYP/6-311++G** level) to map reaction pathways. Use molecular docking (AutoDock Vina) to study interactions with biological targets, such as acetylcholinesterase for pesticidal analogs .

    Q. What methodologies assess the environmental impact of this compound metabolites?

    • Methodological Answer : Conduct ecotoxicological assays (e.g., Daphnia magna toxicity tests) and biodegradation studies (OECD 301F). Use soil column chromatography to evaluate mobility, though data gaps may require extrapolation from structurally related carbamates .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.